molecular formula C17H13ClN2O2 B2874379 N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide CAS No. 477859-17-9

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide

Cat. No.: B2874379
CAS No.: 477859-17-9
M. Wt: 312.75
InChI Key: SQBNIKPSPHNUAX-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide is a heterocyclic carboxamide compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3 and a carboxamide group at position 5. The amide nitrogen is further substituted with a 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-11-13(18)8-5-9-14(11)19-17(21)16-10-15(20-22-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBNIKPSPHNUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural differences among similar compounds lie in the substituents on the oxazole ring, the position of the carboxamide group, and the nature of the aromatic substituents. Below is a comparative analysis:

Table 1: Structural Comparison of N-(3-chloro-2-methylphenyl)-3-phenyl-1,2-oxazole-5-carboxamide and Analogues

Compound Name Oxazole Substituents Carboxamide Position Aromatic Substituents Notable Features Reference
This compound (Target) 3-phenyl 5 3-chloro-2-methylphenyl Central 1,2-oxazole core
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 3-(2-chlorophenyl), 5-methyl 4 5-chloro-2-methylphenyl Dual chloro substituents; methyl on oxazole
SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) 1,2,4-oxadiazole (not oxazole) 4-chlorophenyl Oxadiazole heterocycle; pyrrolidine linker
Nesolicaftor (CFTR modulator) 3-phenyl 5 trans-3-cyclobutyl-oxadiazole Oxadiazole substituent; clinical relevance
N-[(2-chlorophenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide 5-phenyl 3 2-chlorophenylmethyl Benzylamine linker

Key Differences and Implications

Nesolicaftor retains the 1,2-oxazole core but incorporates an oxadiazole-substituted cyclobutyl group, likely improving target specificity for CFTR modulation .

Methyl groups on the oxazole ring (e.g., 5-methyl in ) could enhance metabolic stability by blocking oxidation sites, whereas phenyl groups (as in the target compound) may increase lipophilicity .

Metabolic Stability: Compounds with labile functional groups, such as esters or unblocked heterocycles, exhibit instability in biological matrices (e.g., plasma instability noted in ). The target compound’s carboxamide group may offer greater stability compared to ester-containing analogs .

Preparation Methods

Synthesis of 3-Phenyl-1,2-oxazole-5-carboxylic Acid

The Robinson-Gabriel cyclization, involving α-acylaminoketones, is a classical method for oxazole synthesis. For the target compound, the precursor α-(benzoylamino)benzoylacetone is cyclized under acidic conditions:

$$
\text{α-(Benzoylamino)benzoylacetone} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{3-Phenyl-1,2-oxazole-5-carboxylic acid} \quad
$$

Key Considerations :

  • Cyclization Agent : Concentrated sulfuric acid or polyphosphoric acid (PPA) facilitates dehydration.
  • Side Reactions : Overheating may lead to decarboxylation or ring-opening.

Amide Coupling with 3-Chloro-2-methylaniline

The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 3-chloro-2-methylaniline:

$$
\text{3-Phenyl-1,2-oxazole-5-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \xrightarrow{\text{3-Chloro-2-methylaniline}} \text{Target compound} \quad
$$

Optimization Data :

Step Reagent/conditions Yield (%) Purity (%)
Acyl chloride formation SOCl₂, toluene, reflux 92 98
Amide coupling Et₃N, CH₂Cl₂, 0°C to RT 85 95

Synthetic Route 2: Huisgen Cycloaddition for Oxazole Formation

Preparation of Nitrile Oxide Intermediate

A nitrile oxide, generated in situ from benzaldehyde oxime and chloramine-T, undergoes Huisgen cycloaddition with acetylene derivatives:

$$
\text{Benzaldehyde oxime} \xrightarrow{\text{ClNH}_2\text{T}} \text{Nitrile oxide} \xrightarrow{\text{Phenylacetylene}} \text{3-Phenyl-1,2-oxazole-5-carboxylic acid methyl ester} \quad
$$

Advantages :

  • High regioselectivity for the 3,5-disubstituted oxazole.
  • Mild conditions compatible with ester functionalities.

Ester Hydrolysis and Amide Formation

The methyl ester is hydrolyzed to the carboxylic acid using NaOH, followed by amide coupling:

$$
\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid} \xrightarrow{\text{EDCl, HOBt}} \text{Target compound} \quad
$$

Critical Parameters :

  • Coupling Agents : EDCl/HOBt or HATU improve efficiency over traditional methods.
  • Solvent Choice : Dimethylformamide (DMF) or dichloromethane (DCM) optimizes reactivity.

Alternative Pathway: Tandem Amidation-Cyclization

One-Pot Synthesis from Propargylamine Derivatives

A novel approach involves reacting N-(3-chloro-2-methylphenyl)propiolamide with benzoyl chloride in the presence of Cu(I) catalysts:

$$
\text{N-(3-Chloro-2-methylphenyl)propiolamide} + \text{Benzoyl chloride} \xrightarrow{\text{CuI, Base}} \text{Target compound} \quad
$$

Mechanistic Insight :

  • Copper-catalyzed alkyne activation enables simultaneous cyclization and amidation.
  • Avoids isolation of sensitive intermediates.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Overall Yield (%)
Robinson-Gabriel Simple reagents, scalable High-temperature sensitivity 68
Huisgen Cycloaddition Regioselective, mild conditions Requires specialized acetylene 75
Tandem Amidation-Cyclization One-pot, fewer steps Catalyst cost, purification challenges 80

Industrial-Scale Considerations

Solvent and Reagent Selection

  • Green Chemistry : Replace toluene with 2-methyltetrahydrofuran (2-MeTHF) for improved sustainability.
  • Catalyst Recycling : Cu(I) catalysts in tandem methods can be recovered via extraction.

Purification Techniques

  • Crystallization : The target compound’s low solubility in hexane enables high-purity crystallization (99.5% after two recrystallizations).
  • Chromatography : Reserved for small-scale batches due to cost inefficiency.

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